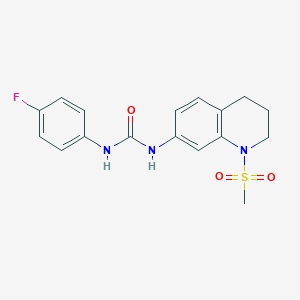

![molecular formula C18H17BrO4 B2407226 8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol CAS No. 1212202-17-9](/img/structure/B2407226.png)

8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

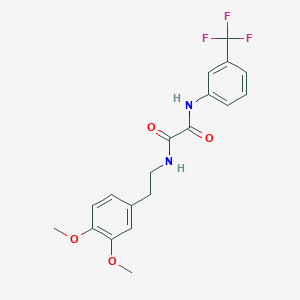

This compound, also known as (6S,7R,8S)-8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-ol, has the molecular formula C18H17BrO4 . It is a member of the homoisoflavonoids, a class of naturally occurring compounds .

Synthesis Analysis

The synthesis of this compound starts from benzo[d][1,3]dioxol-5-ol, which is reacted with 3-bromopropanoic acid. This is followed by a reaction with oxalyl chloride to afford 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one. The aldol condensation of the latter compound with aromatic aldehydes leads to the formation of the title compounds .Molecular Structure Analysis

The compound has a complex structure with three defined atom stereocenters . The InChI representation of the molecule isInChI=1S/C18H17BrO4/c1-10-17(11-3-5-12(19)6-4-11)13-7-15-16(22-9-21-15)8-14(13)23-18(10,2)20/h3-8,10,17,20H,9H2,1-2H3/t10-,17+,18+/m1/s1 . Physical And Chemical Properties Analysis

The compound has a molecular weight of 377.2 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound’s XLogP3-AA is 4.3, indicating its lipophilicity . The Topological Polar Surface Area is 47.9 Ų .Scientific Research Applications

Cytotoxic Activity and Cancer Research

- A study by Alipour et al. (2016) synthesized derivatives of [1,3]dioxolo[4,5-g] chromen-8-ones, demonstrating cytotoxic activities against human breast cancer cell lines (MCF-7, T47-D, MDA-MB-231) through MTT assay, indicating potential as anticancer agents (Alipour, Mousavi, Shojaie, & Ardestani, 2016).

Synthetic Methodology and Chemical Synthesis

- Wu, Li, and Yan (2011) reported the synthesis of 8-aryl-7,8-dihydro[1,3]dioxolo[4,5-g]chromen-6-ones via a three-component reaction, highlighting the efficiency and environmental benefits of the process (Wu, Li, & Yan, 2011).

- Another synthesis-related study by Saeedi et al. (2021) discusses the creation of pyrano[c]chromenediones and [1,3]dioxolo[g]chromeneones using nickel(II) chromite nanoparticles, showcasing advancements in heterocyclic scaffold construction (Saeedi, Abdolmohammadi, Mirjafary, & Kia‐Kojoori, 2021).

Anti-Viral and Anti-Microbial Activity

- Lei et al. (2015) isolated new coumarins, including derivatives of [1,3]dioxolo[4,5-g]chromen-6-one, from Nicotiana tabacum, which showed potential anti-tobacco mosaic virus activity, indicating their use in anti-viral research (Lei, Xu, Wu, Wang, Sun, Chen, & Yang, 2015).

- Alvey et al. (2009) synthesized furo[3,2-f]chromanes, including [1,3]dioxolo[g]chromene derivatives, with notable antimycobacterial activity, contributing to research in infectious diseases (Alvey, Prado, Saint‐Joanis, Michel, Koch, Cole, Tillequin, & Janin, 2009).

Mechanism of Action

Mode of Action

It’s known that the compound has a polarized molecular-electronic structure . This structure allows the compound to form hydrogen bonds with other molecules, which could influence its interaction with its targets .

Pharmacokinetics

The compound’s polarized molecular-electronic structure and ability to form hydrogen bonds suggest that it may have unique pharmacokinetic properties .

Result of Action

Some studies suggest that similar compounds may have cytotoxic activities, indicating potential anti-cancer properties .

properties

IUPAC Name |

8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromen-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrO4/c1-10-17(11-3-5-12(19)6-4-11)13-7-15-16(22-9-21-15)8-14(13)23-18(10,2)20/h3-8,10,17,20H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMDSZXPMPJSNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=CC3=C(C=C2OC1(C)O)OCO3)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-{[(3-methylquinoxalin-2-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B2407146.png)

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2407151.png)

![2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2407158.png)

![N-[[(2R,3S)-1-Methyl-5-oxo-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2407163.png)